
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O6S2 and its molecular weight is 428.45. The purity is usually 95%.
BenchChem offers high-quality 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant and Sedative-Hypnotic Properties : A study by Faizi et al. (2017) synthesized a series of derivatives similar to the compound , demonstrating considerable anticonvulsant activity. One compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, showed significant sedative-hypnotic activity without impairing learning and memory, suggesting its potential application in neurological disorders. Read more.
Photodynamic Therapy for Cancer : Pişkin et al. (2020) discussed the synthesis of new derivatives, including a zinc phthalocyanine substituted with related compounds, showing high singlet oxygen quantum yield. These properties are crucial for Type II mechanisms in photodynamic therapy, indicating potential applications in cancer treatment. Read more.
Anticancer Agents : Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives showing high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cells. These derivatives might be promising lead compounds for developing new anticancer agents. Read more.
Selective COX-2 Inhibitors : Hashimoto et al. (2002) evaluated derivatives as inhibitors of cyclooxygenase-2 (COX-2), identifying potent, selective, and orally active inhibitors for treating conditions like rheumatoid arthritis. Read more.
Antibacterial Activity : Trotsko et al. (2018) synthesized derivatives showing antibacterial activity against Gram-positive strains. Compounds with electron-withdrawing substituents at the phenyl ring were favorable, suggesting potential use in combating bacterial infections. Read more.
Carbonic Anhydrase Inhibitors for Antitumor Applications : Ilies et al. (2003) synthesized halogenated sulfonamides, demonstrating potent inhibition of tumor-associated isozyme carbonic anhydrase IX, suggesting their potential use as antitumor agents. Read more.
Antimicrobial and Antifungal Agents : Deep et al. (2013) and Alhameed et al. (2019) synthesized derivatives showing antimicrobial and antifungal activities. Some compounds exhibited activities superior to standard drugs, indicating their potential as novel antimicrobial agents. Read more and Read more.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O6S2/c1-26-15-7-6-13(20-17(21)8-9-27(20,22)23)10-16(15)28(24,25)19-11-12-4-2-3-5-14(12)18/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNVGGZZJZMZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)

![Methyl 5-cyano-6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2937457.png)
![3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937460.png)
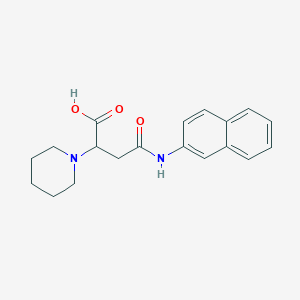
![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol](/img/structure/B2937462.png)
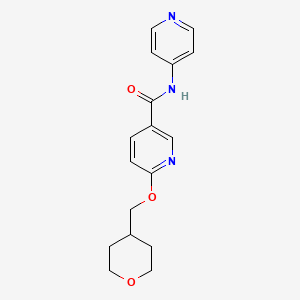
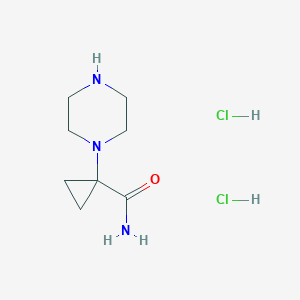
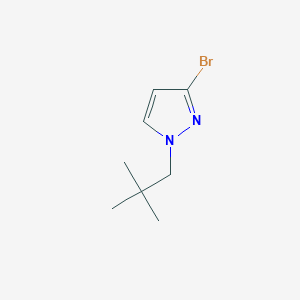
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2937467.png)
![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)
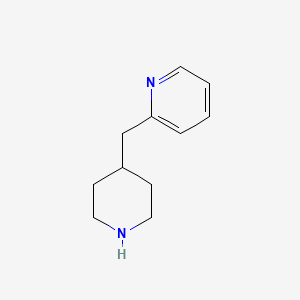
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2937475.png)